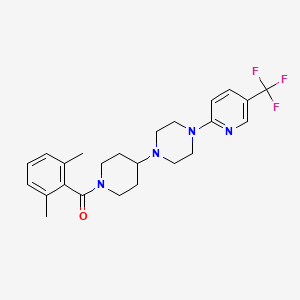

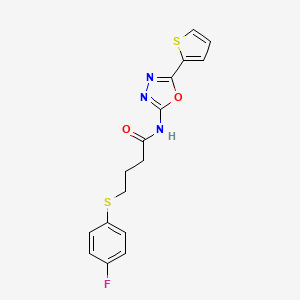

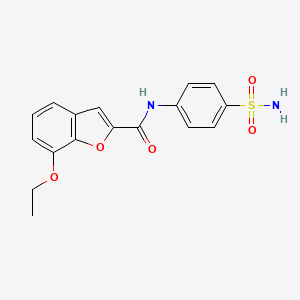

![molecular formula C22H15N5O3 B2857286 6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 959532-13-9](/img/structure/B2857286.png)

6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of the [1,2,4]triazolo[1,5-c]quinazoline class . Compounds of this class have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods . For example, one common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .Scientific Research Applications

Anticancer Research

This compound has been explored for its potential as an anticancer agent . Studies have shown that derivatives of the triazoloquinazolinone class exhibit significant activity against various cancer cell lines. For instance, certain 1,2,4-triazolo and 1,2,4-triazino quinoxalines, which are structurally related to our compound of interest, have been evaluated by the National Cancer Institute and shown broad-spectrum anticancer activity .

Antimicrobial Activity

The triazoloquinazolinone derivatives also display promising antimicrobial properties . They have been tested against a range of bacterial strains, including P. aeruginosa, and some have shown activity levels comparable to or greater than standard antibiotics like ampicillin . This suggests potential applications in developing new antimicrobial agents.

Quantum Chemistry Studies

The compound’s structure and thermochemical aspects have been modeled using density functional theory (DFT) . Such studies help in understanding the regioselectivity of synthesis reactions and can predict the thermodynamic feasibility of reactions at various temperatures, which is crucial for designing efficient synthetic pathways .

Sensitivity Analysis in Energetic Materials

Research into energetic materials often involves studying the sensitivity and stability of compounds. The related [1,2,4]triazolo[4,3-b][1,2,4,5] tetrazine-based compounds have been examined for their weak interactions and sensitivity, which is vital for the safe handling and storage of energetic materials .

Solvent Effects on Synthesis

The effects of different solvents on the synthesis of triazoloquinazolinone derivatives have been investigated. Understanding how solvents like DMF and ethanol influence reaction enthalpy and free energy changes can lead to more efficient and environmentally friendly synthetic methods .

Substituent Effect on Regioselectivity

Finally, the impact of substituents on the aryl iodide used in the synthesis of triazoloquinazolinone derivatives has been studied. The use of electron-withdrawing groups has been found to be thermodynamically more favorable, which is important for tailoring the compound’s properties for specific applications .

Future Directions

Mechanism of Action

Target of Action

Similar compounds such as 1,2,4-triazoloquinazolines have been reported to target the pcaf (p300/cbp-associated factor) bromodomain . PCAF is a histone acetyltransferase involved in gene expression and has emerged as a potential therapeutic target for cancer .

Mode of Action

Based on the bioisosteric modification of triazolophthalazine inhibitors of the pcaf bromodomain, it can be inferred that this compound might interact with the binding site of pcaf, thereby inhibiting its function .

Biochemical Pathways

Given the potential interaction with pcaf, it could influence gene expression pathways regulated by histone acetylation .

Pharmacokinetics

Molecular docking and pharmacokinetic studies of similar compounds suggest that they have good druggability .

Result of Action

Similar compounds have shown significant antifungal and antioxidant activities . Additionally, some derivatives have demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .

properties

IUPAC Name |

6-[(4-nitrophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5O3/c28-22-25(14-15-10-12-17(13-11-15)27(29)30)19-9-5-4-8-18(19)21-23-20(24-26(21)22)16-6-2-1-3-7-16/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQHPZODCXRNDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2857207.png)